

Technical Support Center: qNMR Internal Standard Troubleshooting

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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

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Subject: Maleic Acid / Maleic Acid-d2 Peak Overlap in DMSO-d6

Executive Summary

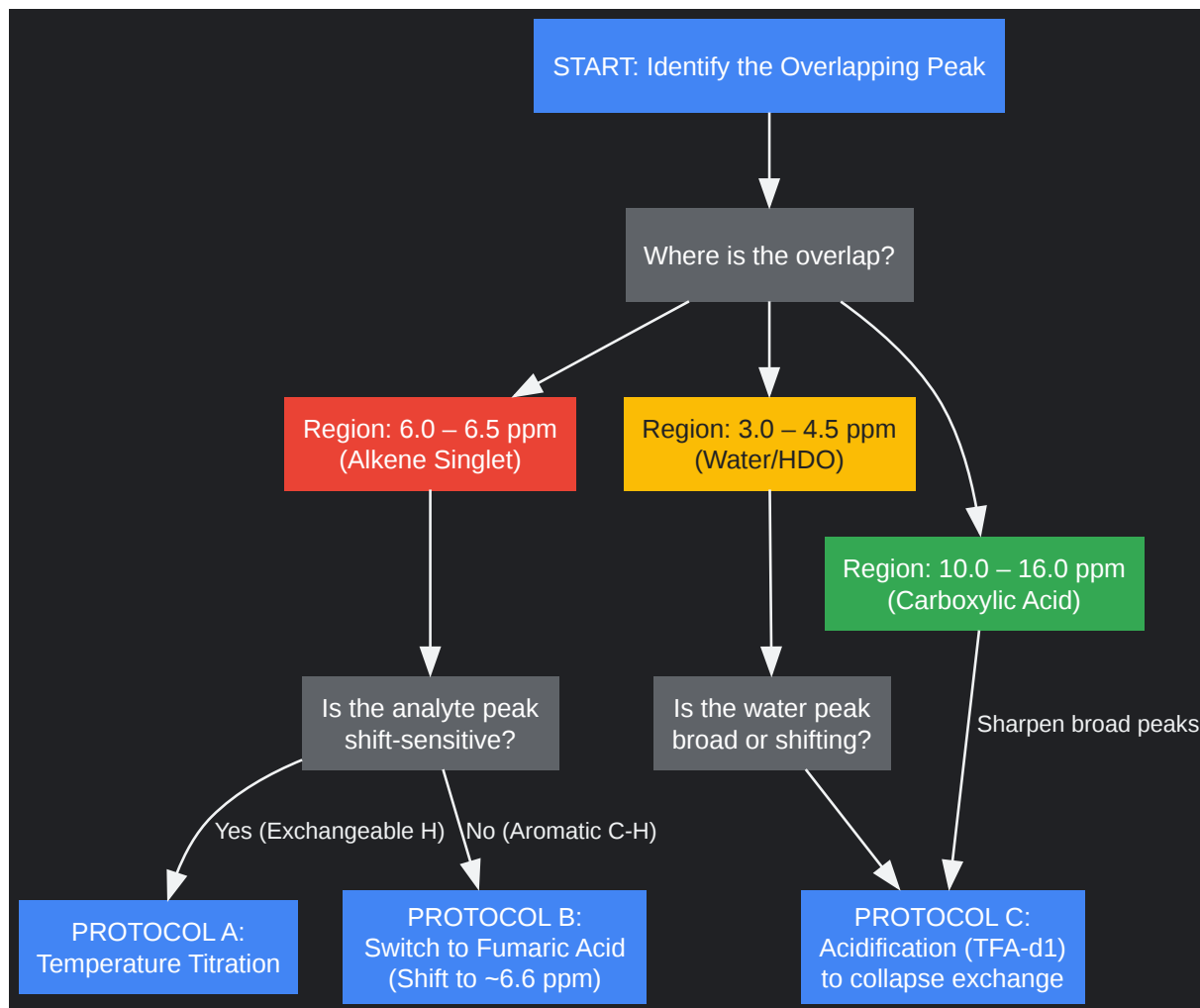
This guide addresses spectral overlap issues involving Maleic Acid (and its deuterated isotopologue, Maleic Acid-d2) when used as an internal standard in DMSO-d6. While Maleic Acid is a NIST-traceable qNMR standard favored for its high purity and stability, its singlet resonance (~6.26 ppm) frequently interferes with aromatic or vinylic protons in Active Pharmaceutical Ingredients (APIs).

Immediate Clarification on Nomenclature:

- Maleic Acid (Standard): Contains protons at the alkene position.^{[1][2]} Used for 1H qNMR.^{[2][3][4]} Signal at ~6.26 ppm.
- Maleic Acid-d2: Deuterated at the alkene position (HOOC-CD=CD-COOH). Silent in 1H NMR at 6.26 ppm (except for residual impurities). Used for 2H NMR or as a background-silent acidifier.

Module 1: The Diagnostic Matrix

Start here to identify the root cause of your spectral overlap.



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Figure 1: Diagnostic logic flow for resolving Maleic Acid spectral interference in DMSO-d₆.

Module 2: Troubleshooting Guides & FAQs

Scenario 1: The "Hard" Overlap (6.26 ppm)

User Complaint: "My API has an aromatic doublet at 6.25 ppm that completely obscures the Maleic Acid singlet."

Root Cause: In DMSO-d₆, the alkene protons of Maleic Acid appear as a sharp singlet at 6.26 ppm (referenced to TMS at 0.00 ppm). This region is crowded with electron-rich aromatic protons (e.g., phenols, indoles) or other alkene signals.

Solution 1: The "Isomer Flip" (Recommended) Switch to Fumaric Acid.

- Mechanism: Fumaric acid is the trans-isomer of Maleic acid. Due to the change in symmetry and magnetic environment, its alkene singlet shifts downfield to ~6.63 ppm in DMSO-d₆.
- Validation: Both are C₄H₄O₄ (MW 116.07). You can often use the same qNMR calculation parameters, provided the purity factor is adjusted for the new standard.

Solution 2: Temperature Titration

- Mechanism: Chemical shifts of exchangeable protons (NH, OH) are highly temperature-dependent (typically -0.005 ppm/K). Carbon-bound protons (like the Maleic alkene) are less sensitive but still shift slightly due to solvent dielectric changes.
- Protocol: Run spectra at 25°C, 35°C, and 45°C. If the API peak moves away from the 6.26 ppm singlet, use the resolved temperature for integration.

Scenario 2: The "Ghost" Peak in Maleic Acid-d₂

User Complaint: "I purchased Maleic Acid-d₂ (98% D) to acidify my solution without adding signals, but I still see a small singlet at 6.26 ppm."

Root Cause: This is the residual proton signal of the non-deuterated impurity (Maleic Acid-h₂) or semi-deuterated species (Maleic Acid-hd).

- Quantification: If the enrichment is 98% D, then 2% of the molecules retain protons. In a concentrated solution, this 2% "impurity" is strong enough to act as an unintentional internal standard.
- Fix: If you require a silent background, ensure you are using "100%" or "99.96%+" D enrichment grades. Alternatively, use Oxalic Acid-d₂ (anhydrous), which has no non-exchangeable protons to worry about.

Scenario 3: Broad "Humps" in the Baseline

User Complaint: "I cannot integrate the Maleic Acid peak accurately because the baseline is wavy or there is a massive broad peak at 10-15 ppm."

Root Cause: Maleic acid contains two carboxylic acid protons (-COOH). In DMSO-d6, these protons undergo chemical exchange with residual water (HDO) in the solvent.

- Effect: This exchange broadens the -COOH signal, sometimes spreading it from 10 ppm to 15 ppm, causing baseline rolling that affects the integration of the alkene peak at 6.26 ppm.
- Fix: Add 1-2 drops of D2O or TFA-d1 (Trifluoroacetic acid-d1). This forces the exchange into a "fast exchange" regime or shifts the acidic protons completely away from the region of interest.

Module 3: Critical Data Reference

Table 1: Chemical Shift Reference for DMSO-d6 (Referenced to TMS = 0.00)

| Compound | Proton Type | Chemical Shift (, ppm) | Multiplicity | Notes |
|--------------|------------------------|-------------------------------|--------------|--|
| Maleic Acid | Alkene (- CH=CH-) | 6.26 | Singlet | Sharp. Primary qNMR signal. |
| Maleic Acid | Carboxylic (- COOH) | 11.0 – 16.0 | Broad | Highly variable; disappears with D2O exchange. |
| Fumaric Acid | Alkene (- CH=CH-) | 6.63 | Singlet | Best alternative for 6.2 ppm overlap. |
| DMSO-d5 | Residual Solvent | 2.50 | Quintet | Do not integrate. |
| Water (H2O) | Exchangeable | 3.33 | Variable | Shifts with Temp, pH, and Concentration. |

Module 4: Experimental Protocols

Protocol A: The Acidification Method (TFA Shift)

Use this when water or broad acid peaks interfere with integration boundaries.

- Prepare Sample: Dissolve 5-10 mg of API and ~5 mg of Maleic Acid in 0.6 mL DMSO-d₆.
- Acquire Control Spectrum: Run a standard 1H NMR (ns=16, d1=30s to ensure relaxation).
- Acidify: Add 10

L of TFA-d₁ directly to the NMR tube. Cap and invert 5 times.

- Acquire Test Spectrum: Re-run the experiment.
- Result: The water peak will likely shift downfield (towards 4-5 ppm) or sharpen significantly. The carboxylic acid protons of Maleic acid will coalesce, flattening the baseline around 6.26 ppm.

Protocol B: 13C-Satellite Verification

Use this to prove that a shoulder on your peak is an impurity and not a satellite.

- Context: Maleic acid is a small symmetric molecule. The 1H signal often shows 13C satellites (small peaks 0.5% intensity on either side of the main singlet, separated by Hz).
- Calculation: 135 Hz at 400 MHz = 0.34 ppm. Look for tiny peaks at 6.09 ppm and 6.43 ppm.
- Warning: Do not mistake these satellites for API impurities. Conversely, ensure your API peak isn't hiding under a satellite.

References

- Fulmer, G. R., et al. (2010).^[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179.

- BIPM (Bureau International des Poids et Mesures). (2018).[2] Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01.
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